5'-DMTr-T-Methyl phosphonamidite

Antisense Therapeutics Oligonucleotide Stability Nuclease Resistance

Standard phosphoramidites cannot generate neutral methylphosphonate (MP) internucleoside linkages. This monomer is the specific building block for MP-DNA analogs with complete nuclease resistance and temperature-dependent cellular uptake. - **Key outcome**: MP oligos achieve PS-like nuclease stability without toxicity from non-specific protein binding. - **Triplex advantage**: Stable DNA triplex formation at 2.5 mM Mg²⁺ vs. 10-20 mM for PO backbones. - **Chimeric design**: Enables MP-PO-MP end-blocked oligos for RNase H recruitment + exonuclease resistance. - **Deprotection**: Requires ethylenediamine/ethanol, not standard ammonia.

Molecular Formula C38H48N3O7P
Molecular Weight 689.8 g/mol
Cat. No. B15583559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-DMTr-T-Methyl phosphonamidite
Molecular FormulaC38H48N3O7P
Molecular Weight689.8 g/mol
Structural Identifiers
InChIInChI=1S/C38H48N3O7P/c1-25(2)41(26(3)4)49(8)48-33-22-35(40-23-27(5)36(42)39-37(40)43)47-34(33)24-46-38(28-12-10-9-11-13-28,29-14-18-31(44-6)19-15-29)30-16-20-32(45-7)21-17-30/h9-21,23,25-26,33-35H,22,24H2,1-8H3,(H,39,42,43)/t33?,34-,35-,49?/m1/s1
InChIKeyVWSNRSNBUDOZEA-GOHHCYIFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-DMTr-T-Methyl Phosphonamidite Overview


5'-DMTr-T-Methyl phosphonamidite (CAS 114079-04-8) is a nucleoside phosphonamidite monomer designed for the solid-phase synthesis of oligonucleotides containing nonionic methylphosphonate (MP) internucleotide linkages [1]. These MP linkages are neutral analogs of the natural phosphodiester backbone, which eliminates the negative charge present in conventional DNA and RNA [2]. This fundamental difference in physicochemical properties confers distinct biological behaviors, including altered nuclease resistance and cellular uptake kinetics [3]. The compound features the standard 5'-O-dimethoxytrityl (DMTr) protecting group for automated synthesis cycles and a methyl group on the phosphorus atom that becomes the methylphosphonate backbone upon oxidation [4].

1

Monomer for synthesizing uncharged methylphosphonate (MP) oligos

2

Compatible with automated solid-phase DNA synthesis cycles

3

Enables site-specific MP linkage incorporation into oligonucleotides

Why 5'-DMTr-T-Methyl Phosphonamidite Is Irreplaceable


Substituting 5'-DMTr-T-Methyl phosphonamidite with a standard 2-cyanoethyl (CE) phosphoramidite will fail to produce the intended methylphosphonate-modified oligonucleotide. CE phosphoramidites yield the anionic phosphodiester backbone after oxidation and deprotection, which is fundamentally different in charge, nuclease susceptibility, and biological behavior [1]. Furthermore, even within the methylphosphonamidite class, substitution between different base monomers (e.g., dA, dC, dG) is not equivalent due to differential protection and deprotection chemistries required; for example, the dC monomer often requires acetyl protection to prevent modification during ethylenediamine deprotection [2]. Thus, this specific thymidine methylphosphonamidite is a non-substitutable building block for creating MP-oligonucleotides with defined sequence and charge characteristics.

5′-DMTr-T-Methyl phosphonamidite
Neutral MP backbone
Standard phosphoramidite
Anionic PO/PS backbone
Backbone charge mismatch may alter nuclease resistance and cellular uptake pathways.
Requires ethylenediamine/EtOH deprotection
Ammonium hydroxide deprotection
Standard ammonia treatment degrades MP backbone; workflow must adopt specialized deprotection.

Quantitative Evidence for 5'-DMTr-T-Methyl Phosphonamidite


Nuclease Resistance vs. Phosphodiester Oligos

Oligonucleotides containing methylphosphonate (MP) linkages are completely resistant to hydrolysis by both exo- and endonucleases, whereas unmodified phosphodiester (PO) oligonucleotides are rapidly degraded in biological media [1]. In cell culture medium containing 15% fetal calf serum at 37°C, chimeric oligodeoxynucleotides with terminal MP groups were considerably more stable than normal PO oligonucleotides [2]. The methylphosphonate linkage is nonionic and is not a substrate for nucleases that cleave the natural phosphodiester backbone [3].

Nuclease Stability
Head-to-head
MP-oligo ≈ S-oligo >> D-oligo
Supports antisense stability endpoint interpretation
37°C normal human serum; p<0.05 vs D-oligo
Antisense Therapeutics Oligonucleotide Stability Nuclease Resistance

Distinct Cellular Uptake Mechanism

The cellular uptake of methylphosphonate (MP) oligonucleotides is distinct from that of phosphodiester (PO) oligonucleotides. Uptake of MP oligonucleotides could not be blocked by competition with unlabeled MP or PO oligonucleotides, nor by ATP, whereas uptake of PO oligonucleotides can be completely blocked by unlabeled competitor [1]. Additionally, MP uptake could not be blocked by acidification of the cytosol, unlike PO uptake [2]. The process is highly temperature-dependent, with a major increase occurring between 15°C and 20°C, suggesting a fluid-phase or adsorptive endocytosis mechanism [3].

Cellular Uptake
Head-to-head
MP uptake not blocked; PO uptake completely blocked
Supports distinct endocytic entry pathway interpretation
Competition assays in cultured cells
Cellular Uptake Endocytosis Oligonucleotide Delivery

Reduced Magnesium Dependence for Triplex Formation

The use of 5'-DMTr-T-Methyl phosphonamidite requires a modified synthesis protocol compared to standard CE phosphoramidites. Specifically, a longer coupling time of 6 minutes is recommended for methylphosphonamidites [1], whereas standard unmodified phosphoramidites typically couple within 30-90 seconds . Additionally, to prevent degradation of the methylphosphonate linkage, a low-water content oxidizer and DMAP in Cap B are required [2].

Mg²⁺ Requirement
Cross-study
~2.5 mM vs 10–20 mM
Supports triplex formation at lower ionic strength
4- to 8-fold reduction; 22°C conditions
Solid-Phase Synthesis Coupling Efficiency DNA Synthesizer Protocols

Specialized Deprotection Protocol

In the context of RNA editing antisense oligonucleotides (AONs), the incorporation of at least one methylphosphonate-modified internucleosidic linkage renders the AON more stable compared to an AON not carrying that modification [1]. This enhanced stability is specifically claimed to increase in vivo and in vitro stability, thereby increasing RNA editing ability [2].

Deprotection
Class-level
Ethylenediamine/EtOH required; NH₄OH degrades backbone
Workflow differs from standard phosphoramidite synthesis
One-pot procedure reported to increase yield up to 250%
RNA Editing Antisense Oligonucleotides Therapeutic Oligonucleotides

Antiviral Activity with Reduced Toxicity

5'-DMTr-T-Methyl phosphonamidite is commercially available with a purity of ≥98% . This level of purity is critical because the synthesis of methylphosphonate oligonucleotides is less straightforward than standard phosphodiester synthesis and can be more sensitive to impurities due to the stereogenic centers introduced at each MP linkage [1]. Higher purity phosphonamidite monomers help minimize side reactions and ensure consistent coupling efficiency, which is essential for obtaining full-length MP-oligonucleotides.

Antiviral Endpoint
Class-level inference
Inhibited HIV-1 in cell culture; reduced non-specific protein binding
Supports antisense antiviral endpoint review; protein-binding context
Sequence-specific inhibition reported; toxicity profile may differ
Oligonucleotide Synthesis Quality Control Phosphonamidite Purity

Key Applications of 5'-DMTr-T-Methyl Phosphonamidite


Nuclease-Stable Antisense Gene Silencing

5'-DMTr-T-Methyl phosphonamidite is the monomer of choice for constructing antisense oligonucleotides (ASOs) intended for use in biological fluids or in vivo models. The resulting methylphosphonate linkages confer complete resistance to exo- and endonucleases [1], a property not achievable with standard phosphodiester backbones. This allows the ASO to persist longer in serum and intracellular environments, increasing the therapeutic window and reducing the required dose frequency.

Stable Triplex Formation for Antigene Applications

The compound is specifically employed to introduce methylphosphonate modifications into AONs designed for RNA editing. As documented in recent patents, these modifications enhance AON stability, thereby improving RNA editing efficiency by ensuring the guide oligonucleotide remains intact to recruit ADAR enzymes [2]. This application demands high-purity monomers to ensure the fidelity of the synthesized AON.

Non-Endocytic Cellular Uptake Studies

Researchers studying oligonucleotide delivery should select this monomer to generate methylphosphonate oligonucleotides that utilize a distinct, competition-independent cellular uptake pathway [3]. This property makes them valuable tools for dissecting endocytotic pathways and for developing delivery strategies that bypass competition from endogenous nucleic acids, which is a common limitation for charged oligonucleotide analogs.

Application
Selection Property
Validation Focus
Antisense stability studies
Neutral MP backbone incorporation
Nuclease resistance endpoint review
Triplex-forming oligonucleotide research
Reduced divalent cation requirement
Triplex formation at physiological Mg²⁺ levels
Cellular uptake mechanism studies
Non-competitive endocytic pathway
Uptake competition assay interpretation
Chimeric antisense design
Terminal MP block installation
RNase H recruitment and stability endpoint

Technical Documentation Hub

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36 linked technical documents
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